Cyclododeca-1,2-diene
Description
Contextualization within Cyclic Allene (B1206475) Chemistry
Allenes are characterized by two perpendicular π-systems originating from the sp-hybridized central carbon. mdpi.com Incorporating this linear C=C=C geometry into a ring induces significant ring strain, particularly in smaller rings. rsc.org This strain is a combination of angle strain (from the distortion of bond angles) and torsional strain. wikipedia.org As a result, small cyclic allenes like cyclohexa-1,2-diene (B81774) are highly reactive and transient intermediates. researchgate.net
As the ring size increases, the molecule can better accommodate the allene's geometric demands, leading to a decrease in ring strain and an increase in stability. Cyclododeca-1,2-diene, with its large 12-membered ring, represents a class of more stable and synthetically accessible cyclic allenes. Quantum chemical studies have been employed to calculate and compare the strain energies of various cyclic allenes, highlighting the progression from highly strained small rings to more manageable large rings. researchgate.netnih.gov The reactivity of these strained systems is a key feature, making them valuable in cycloaddition reactions. nih.govresearchgate.net
Table 1: Comparison of Calculated Strain Energies in Cyclic Allenes
| Compound Name | Ring Size | Calculated Strain Energy (kcal/mol) | Reference |
| Cyclopenta-1,2-diene | 5 | ~34 | researchgate.net |
| Cyclohexa-1,2-diene | 6 | ~50 | researchgate.net |
| Cyclohepta-1,2-diene | 7 | 25.4 | researchgate.net |
| Cycloocta-1,2-diene | 8 | 17.9 | researchgate.net |
| Cyclonona-1,2-diene | 9 | 12.7 | researchgate.net |
| Cyclodeca-1,2-diene | 10 | 15.9 | researchgate.net |
Historical Perspectives in Chemical Research of Cyclododecadienes
The study of cyclododecadienes is intrinsically linked to the industrial-scale synthesis of their common precursor, 1,5,9-cyclododecatriene (B1592173). This compound has been commercially produced since the 1960s through the cyclotrimerization of 1,3-butadiene, a process catalyzed by transition metal complexes, typically involving titanium or nickel. researchgate.netgoogle.comresearchgate.net For instance, catalyst systems like titanium tetrachloride (TiCl₄) combined with an organoaluminum cocatalyst such as ethylaluminum sesquichloride have been extensively used. researchgate.net
This readily available C12 carbocyclic framework provided chemists with a versatile starting material. Subsequent chemical transformations, such as partial hydrogenation, could convert 1,5,9-cyclododecatriene into various cyclododecadiene isomers and eventually the fully saturated cyclododecane (B45066). researchgate.net The development of methods to generate the specific 1,2-diene (allene) functionality within this ring system built upon this foundational work, allowing for the exploration of the unique reactivity of large-ring cyclic allenes like this compound.
Scope and Significance of Current Research Directions
Current research involving this compound and related structures primarily focuses on their utility in transition-metal-catalyzed cycloaddition reactions. mdpi.com These reactions are powerful tools for rapidly constructing complex polycyclic and heterocyclic molecules from simpler precursors. rsc.orgresearchgate.net Allenes, due to their higher strain and reactivity compared to simple alkenes, are particularly valuable substrates in this context. mdpi.comrsc.org
A significant area of investigation is the intramolecular [4+2] cycloaddition (Diels-Alder reaction), where a diene and an allene (acting as the dienophile) are tethered within the same molecule. wikipedia.orgmasterorganicchemistry.com This process efficiently generates fused or bridged bicyclic systems. wikipedia.orgrsc.org Transition metals, especially rhodium and gold, have emerged as key catalysts that can control the reaction pathways and stereoselectivity. rsc.orgnih.govacs.org
Depending on the catalyst system and the substitution pattern of the allene-diene substrate, different cycloaddition pathways can be favored:
[4+2] Cycloadditions: Rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are effective in promoting intramolecular [4+2] cycloadditions to form six-membered rings fused to the existing carbocycle. rsc.orgnih.gov
[4+3] Cycloadditions: By using carbophilic metal catalysts like gold(I) or platinum(II), researchers can induce [4+3] cycloadditions, which generate seven-membered rings. rsc.orgacs.org The outcome can often be controlled by the choice of ligands on the metal catalyst. acs.org
Other Cycloadditions: Allenes also participate in a variety of other annulations, including [2+2], [3+2], and [2+2+2] cycloadditions, further expanding their synthetic utility for creating diverse molecular architectures. mdpi.comrsc.orgcapes.gov.br
The significance of this research lies in its ability to provide stereocontrolled access to complex molecular scaffolds found in natural products and pharmaceutically relevant compounds. wikipedia.orgnih.gov The use of catalytic, and often enantioselective, methods represents an efficient and atom-economical approach to modern organic synthesis. acs.orgresearchgate.net
Table 2: Examples of Catalytic Cycloaddition Reactions Involving Allene-Diene Systems
| Reaction Type | Catalyst System | Product Type | Reference |
| Intramolecular [4+2] | RhCl(PPh₃)₃ | cis-fused bicyclic systems | rsc.orgnih.gov |
| Intramolecular [4+3] | PtCl₂ or Au(I) with biphenylphosphine ligands | Bicyclo[5.3.0] systems (fused cycloheptadienes) | rsc.orgacs.org |
| Intramolecular [4+2] | Au(I) with triarylphosphite ligands | Alkylidenecyclohexenes | acs.org |
| Dynamic Kinetic [4+2] | Rhodium(I) complexes | Aza-bicyclic compounds | nih.govresearchgate.net |
Compound Index
Structure
2D Structure
3D Structure
Properties
CAS No. |
1129-91-5 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
InChI |
InChI=1S/C12H20/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1,5H,2,4,6-12H2 |
InChI Key |
FJTSGSJAXDYRTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC=C=CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclododeca 1,2 Diene and Its Derivatives
Direct Synthesis Strategies for Cyclododeca-1,2-diene
Direct strategies for the synthesis of this compound typically involve the conversion of a C12 alkene into the corresponding allene (B1206475) by the insertion of a single carbon atom. The most prominent and well-established methods for this transformation are the Doering-LaFlamme allene synthesis and the closely related Skattebøl rearrangement. organic-chemistry.orgnih.govnih.gov These reactions proceed through a two-stage process. organic-chemistry.orgrsc.org
The general sequence is as follows:
Dihalocyclopropanation : An alkene is reacted with a dihalocarbene (typically dibromo- or dichlorocarbene) to form a gem-dihalocyclopropane intermediate. organic-chemistry.orgnih.gov
Rearrangement : This intermediate is then treated with an organolithium reagent (in the Skattebøl rearrangement) or a reducing metal like sodium or magnesium (in the Doering-LaFlamme synthesis) to induce a rearrangement to the allene. organic-chemistry.orgnih.gov The reaction proceeds via a 1-metallo-1-halocyclopropane, which undergoes elimination and electrocyclic ring-opening to yield the final allene product. organic-chemistry.org
Table 1: Key Stages in Doering-LaFlamme/Skattebøl Synthesis
| Stage | Reactant(s) | Intermediate | Product |
|---|---|---|---|
| 1. Cyclopropanation | Cyclododecene, Haloform (e.g., CHBr₃), Strong Base | 13,13-Dibromobicyclo[10.1.0]tridecane | - |
Precursor-Based Synthetic Routes to this compound Scaffolds
The synthesis of the this compound scaffold is intrinsically linked to the availability of suitable twelve-carbon precursors. These precursors are almost exclusively derived from 1,5,9-cyclododecatriene (B1592173) (CDT).
The industrial synthesis of (1Z,5E,9E)-cyclododeca-1,5,9-triene is achieved through the cyclotrimerization of butadiene, often using a titanium tetrachloride and organoaluminium co-catalyst system. researchgate.net This process is a cornerstone for accessing C12 ring structures. researchgate.netacs.org While CDT itself is a triene, selective transformations provide precursors for allene synthesis.
A critical transformation is the partial hydrogenation of 1,5,9-cyclododecatriene to produce cyclododecene. acs.orgacs.org This selective hydrogenation is a known industrial process and provides the direct alkene precursor needed for the Doering-LaFlamme and Skattebøl reactions. acs.org
Further, 1,5,9-cyclododecatriene can be selectively hydrogenated to 1,5-cyclododecadiene (B94798) in high yield using a Raney nickel catalyst in the presence of a polyol modifier like 2,3-butanediol. beilstein-journals.org While not a direct precursor to this compound, this diene could potentially undergo a double allene-forming reaction or be isomerized to a conjugated diene for further transformations. A similar strategy has been used to convert 1,5-cyclononadiene into 1,2,6-cyclodecatriene, demonstrating the feasibility of forming cyclic allenes from cyclic dienes using this core methodology. acs.org
The most direct precursor-based route to this compound starts from cyclododecene. This method is a specific application of the general allene syntheses described previously.
The two-step process involves:
Formation of 13,13-dihalobicyclo[10.1.0]tridecane : Cyclododecene is reacted with a dihalocarbene, generated in situ from a haloform and a strong base, to yield the corresponding gem-dihalocyclopropane fused to the C12 ring. organic-chemistry.orgnih.gov
Skattebøl Rearrangement : The isolated dihalocyclopropane is then treated with an organolithium reagent, such as methyllithium. nih.gov This induces a metal-halogen exchange, followed by the elimination of lithium halide and rearrangement of the resulting cyclopropylidene intermediate to furnish this compound. nih.govnih.gov
Oxygenated derivatives of cyclododecadiene are valuable synthetic intermediates. A key example is cyclododeca-4,8-dien-1-one . One synthetic route involves the direct oxidation of 1,5,9-cyclododecatriene. For instance, a process using N₂O for oxidation yields a mixture containing cyclododeca-4,8-dien-1-one isomers. researchgate.net
An alternative route proceeds through an epoxy intermediate. researchgate.net The isomerization of 1,2-epoxycyclododeca-5,9-diene using a catalyst like lithium-aluminium hydride produces a cyclododecadienol, which can then be oxidized with a reagent such as Jones' reagent to yield cyclododeca-4,7-dien-1-one. mdpi.com
Advanced Synthetic Techniques for Allene Systems
Modern organometallic chemistry offers sophisticated tools for the synthesis and functionalization of allenes, which are applicable to systems like this compound.
Various transition metals are employed to catalyze the formation and subsequent reaction of allenes, enabling the construction of complex molecular architectures.
Palladium-Catalyzed Reactions : Palladium catalysts are effective for the hydroalkynylation of allenes, reacting them with terminal alkynes to produce conjugated (E)-1,3-enyne derivatives with high regio- and stereoselectivity. organic-chemistry.orgacs.org This method efficiently constructs new carbon-carbon bonds on the allene framework under mild conditions. acs.org Another palladium-catalyzed approach involves the cross-coupling of 2,2-diarylvinyl bromides with diazo compounds, which proceeds through a novel β-vinylic hydrogen elimination from an allylic palladium intermediate to generate tetrasubstituted allenes. nih.gov
Rhodium-Catalyzed Reactions : Rhodium(I) complexes can promote the dimerization of monosubstituted allenes to stereoselectively form cross-conjugated trienes. nih.gov Furthermore, Rhodium(III) catalysts can achieve C-H activation with allenes to produce highly unsaturated conjugated olefins. acs.org These reactions demonstrate the ability to build larger, more complex systems from simpler allene units.
Copper-Catalyzed Couplings : Copper catalysis enables powerful three-component coupling reactions. For example, a copper(I) catalyst can mediate the reaction of allenes, bis(pinacolato)diboron, and imines to assemble highly functionalized homoallylic amines with excellent selectivity. nih.gov Copper catalysts are also used in decarboxylative coupling reactions of alkynyl carboxylic acids with paraformaldehyde and an amine to produce terminal allenes. acs.org
Table 2: Summary of Advanced Metal-Catalyzed Reactions for Allenes
| Metal Catalyst | Reaction Type | Substrates | Product Type |
|---|---|---|---|
| Palladium | Hydroalkynylation | Allene, Terminal Alkyne | Conjugated (E)-1,3-Enyne |
| Rhodium | Dimerization | Monosubstituted Allene | Cross-conjugated Triene |
Carbon-14 (B1195169) Isotopic Labeling Strategies
The introduction of a carbon-14 (¹⁴C) isotope into the molecular structure of this compound is a critical process for studying its metabolic fate, environmental distribution, and pharmacokinetic profile. nih.govmoravek.com Carbon-14 is the isotope of choice for such tracer studies due to its long half-life (5,730 years) and the fact that its incorporation does not chemically alter the molecule's properties. moravek.comwikipedia.orgalmacgroup.com The synthesis of ¹⁴C-labeled compounds is a specialized field that requires robust methodologies to efficiently incorporate the isotope, often starting from simple, commercially available ¹⁴C sources like barium [¹⁴C]carbonate or potassium [¹⁴C]cyanide. almacgroup.comresearchgate.netalmacgroup.com
Research into the isotopic labeling of this compound and its derivatives primarily focuses on the synthesis of a labeled precursor, which is then converted to the target allene. A key precursor is (1E,5E,9E)-cyclododeca-1,5,9-triene, whose labeled form can be synthesized and then subsequently transformed.
The table below summarizes the key findings for the synthesis of the labeled precursor, [¹⁴C₆]-(1E,5E,9E)-cyclododeca-1,5,9-triene.
| Parameter | Finding | Citation |
| Starting Material | Potassium [¹⁴C]cyanide (K¹⁴CN) | researchgate.net |
| Key Intermediate | [1,4-¹⁴C₂]-1,3-Butadiene | researchgate.net |
| Catalyst | Ziegler catalyst (Nickel-based) | researchgate.net |
| Reaction | Cyclotrimerization | researchgate.net |
| Labeled Product | [¹⁴C₆-3,4,7,8,11,12]-(1E,5E,9E)-cyclododeca-1,5,9-triene | researchgate.net |
| Overall Radiochemical Yield | 15% (based on K¹⁴CN) | researchgate.net |
| Separation Method | Ag⁺-mediated reversed-phase HPLC | researchgate.net |
Once the ¹⁴C-labeled cyclododeca-1,5,9-triene (B165249) is synthesized and purified, it can be converted to this compound through established, non-isotopic chemical transformations. A common method for synthesizing allenes from cyclic trienes involves selective functionalization of one of the double bonds. This typically proceeds via a two-step process:
Dibromocyclopropanation: Reaction of the labeled triene with a source of dibromocarbene (e.g., generated from bromoform (B151600) and a strong base) to form a dibromocyclopropane adduct at one of the double bonds.
Allene Formation: Treatment of the resulting gem-dibromocyclopropane with an organolithium reagent, such as methyllithium, at low temperatures. This induces a rearrangement and elimination to form the desired 1,2-diene (allene) structure within the cyclododecane (B45066) ring.
An alternative, though less developed for this specific molecule, is the concept of late-stage carbon isotope exchange (CIE). nih.gov This approach aims to introduce the ¹⁴C label in a single step directly onto the final molecule or an advanced precursor, for instance, by replacing a carboxyl or cyano group with its ¹⁴C-labeled equivalent. nih.gov While this method is highly efficient and minimizes radioactive waste, its application to the synthesis of labeled this compound has not been specifically reported and would require the development of novel synthetic strategies. nih.govau.dk
Chemical Reactivity and Reaction Mechanisms of Cyclododeca 1,2 Diene
Allene (B1206475) Functional Group Reactivity in Cyclic Systems
The reactivity of the allene functional group, characterized by two cumulative double bonds, is significantly influenced when incorporated into a cyclic system like cyclododeca-1,2-diene. The geometry of the allene moiety prefers a linear arrangement of the sp-hybridized central carbon and the two adjacent sp²-hybridized carbons. In a medium to large ring system such as a twelve-membered ring, this linearity imposes considerable strain. This ring strain is a key determinant of the reactivity of cyclic allenes, making them more reactive than their acyclic counterparts.
The reactivity of cyclic allenes is a function of ring size. In smaller rings, the deviation from the ideal 180° bond angle of the central allene carbon is more severe, leading to higher strain and increased reactivity. While this compound is a larger ring, the presence of the allene group still introduces a degree of strain that enhances its chemical reactivity compared to a simple cycloalkene. The two double bonds of the allene are perpendicular to each other, which has important implications for its reactions, as different reacting species can approach from different planes.
Addition Reactions to the Allene Moiety
The electron-rich double bonds of the allene group in this compound are susceptible to addition reactions. The specific pathway of these additions can be influenced by the nature of the attacking reagent.
Electrophilic addition to this compound, as with other allenes, can proceed through different pathways, often leading to a mixture of products. The reaction is initiated by the attack of an electrophile on one of the pi bonds. This results in the formation of a carbocation intermediate. The stability of this carbocation is a crucial factor in determining the final product.
In the case of an unsymmetrical electrophile like hydrogen bromide (HBr), the initial protonation can occur at either of the terminal carbons of the allene or the central carbon. Protonation of a terminal carbon leads to a vinyl carbocation, while protonation of the central carbon results in a more stable allylic carbocation, which is stabilized by resonance. The subsequent attack by the nucleophile (Br⁻) can then occur at either of the carbons bearing a partial positive charge in the resonance hybrid of the allylic carbocation. This can lead to both 1,2- and 1,4-addition products, relative to the initial diene system.
The addition of halogens, such as bromine (Br₂), proceeds through a cyclic halonium ion intermediate (a bromonium ion in the case of Br₂). libretexts.org The initial attack of a bromine molecule on one of the double bonds of the allene leads to the formation of this three-membered ring intermediate. chemguide.co.uk The subsequent attack by a bromide ion (Br⁻) occurs from the side opposite to the bromonium ion, leading to an anti-addition product. masterorganicchemistry.com As with HBr addition, the possibility of forming different constitutional isomers exists.
Table 1: Predicted Products of Electrophilic Addition to this compound
| Reagent | Predicted Major Products |
| HBr | 2-Bromocyclododec-1-ene, 1-Bromocyclododec-2-ene |
| Br₂ | 1,2-Dibromocyclododec-1-ene, 2,3-Dibromocyclododec-1-ene |
Note: The actual product distribution may vary depending on reaction conditions such as temperature and solvent.
Carbenes are neutral, divalent carbon species that are highly reactive and can add to double bonds to form cyclopropane (B1198618) rings. youtube.com The reaction of a carbene with one of the double bonds of this compound would be expected to yield a bicyclic product containing a cyclopropane ring fused to the twelve-membered ring.
The addition of a carbene to an alkene is a concerted cycloaddition reaction, meaning that the new sigma bonds are formed simultaneously. lumenlearning.com This reaction is stereospecific, meaning that the stereochemistry of the alkene is retained in the cyclopropane product. libretexts.org For this compound, the approach of the carbene to either of the two perpendicular double bonds would lead to different stereoisomeric products.
A common method for cyclopropanation is the Simmons-Smith reaction, which utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI). libretexts.org This reagent delivers a methylene (B1212753) group (CH₂) to a double bond. The reaction of this compound with the Simmons-Smith reagent would be expected to produce a spirocyclic compound containing a cyclopropane ring.
Table 2: Expected Products of Carbene Addition to this compound
| Carbene/Carbenoid | Reagent(s) | Expected Product |
| Methylene | CH₂N₂ (diazomethane), hv or heat | Bicyclo[10.1.0]tridec-1-ene |
| Dichlorocarbene | CHCl₃, KOH | 13,13-Dichlorobicyclo[10.1.0]tridec-1-ene |
| Simmons-Smith | CH₂I₂, Zn-Cu | Bicyclo[10.1.0]tridec-1-ene |
Cycloaddition Reactions
The conjugated diene system within this compound can also participate in cycloaddition reactions, most notably the Diels-Alder reaction.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org In principle, a cyclododecadiene with conjugated double bonds could act as the diene component in a Diels-Alder reaction. However, for the reaction to occur, the diene must be able to adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them. chemistrysteps.com In a large ring like cyclododecane (B45066), the flexibility of the carbon chain may allow the diene moiety to achieve the necessary s-cis conformation for the reaction to proceed.
The reactivity in a Diels-Alder reaction is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. youtube.com Therefore, the reaction of a cyclododecadiene with a dienophile bearing electron-withdrawing groups would be expected to be more favorable. masterorganicchemistry.com
The mechanism of the Diels-Alder reaction is generally considered to be a concerted pericyclic process. wikipedia.orgorganic-chemistry.org This means that the formation of the new sigma bonds and the rearrangement of the pi electrons occur in a single transition state without the formation of any intermediates. libretexts.org This concerted mechanism has important stereochemical consequences: the reaction is stereospecific with respect to both the diene and the dienophile. libretexts.org
Computational studies have been instrumental in understanding the finer details of the [4+2] cycloaddition mechanism. epa.gov These studies can model the transition state geometry and calculate the activation energies for different reaction pathways, providing insights into the regio- and stereoselectivity of the reaction. epa.gov For a substituted cyclododecadiene, computational studies could predict the preferred conformation of the diene and the most likely products of a Diels-Alder reaction. While specific mechanistic studies on this compound itself are not widely available, the general principles derived from studies on other cyclic and acyclic dienes can be applied to understand its potential behavior in [4+2] cycloadditions. mdpi.comnih.govescholarship.org
[2+2] Cycloaddition Pathways
This compound can also undergo [2+2] cycloaddition reactions, reacting with alkenes or alkynes to form cyclobutane (B1203170) and cyclobutene (B1205218) rings, respectively. rsc.orgcsic.es These reactions can be induced thermally or photochemically. rsc.orgresearchgate.net
Photochemical [2+2] cycloadditions are a common pathway for accessing cyclobutane structures. nih.govacs.orglibretexts.org These reactions typically proceed through the photoexcitation of one of the components, leading to a triplet or singlet excited state that then reacts with the ground state of the other component. nih.gov For allenes, this provides a route to highly functionalized cyclobutanes. acs.org The use of photosensitizers can facilitate these reactions, allowing for the use of lower-energy visible light. nih.govnih.gov
Strain-induced [2+2] cycloadditions of cyclic allenes represent another important pathway. acs.org The inherent strain in the cyclic allene system can promote cycloaddition with various trapping agents, leading to complex scaffolds with high substitution patterns. acs.org The resulting cycloadducts can sometimes undergo subsequent thermal isomerization. acs.org The mechanism of the reaction between butadiene and allene has been studied, revealing the possibility of a single ambimodal transition state that can lead to either a [4+2] or a [2+2] adduct via a diradical intermediate. acs.orgnih.gov
Intramolecular Cycloadditions and Rearrangements
When the diene and the allene functionalities are present within the same molecule, intramolecular cycloadditions can occur. wikipedia.org These reactions are powerful tools for constructing complex polycyclic systems. wikipedia.orgsandiego.edu In the case of this compound derivatives, an appropriately tethered diene can undergo an intramolecular Diels-Alder reaction to form fused or bridged ring systems. wikipedia.org
Strained cyclic allenes, such as 1,2,4-cyclohexatrienes, generated in situ, can undergo novel electrocyclic rearrangements. acs.org These rearrangements can involve intermediates like 1,2-dehydro youtube.comannulenes. acs.org The reaction pathway, leading to either rearranged or unrearranged products, can be controlled by adjusting the reaction conditions such as temperature and solvent. acs.org
Intramolecular group transfer reactions have also been observed within strained cyclic allenes. nih.gov For example, silyl (B83357) or carbonyl groups can migrate from an oxygen atom attached to C1 to the central allene carbon (C2). nih.gov The strain within the cyclic allene significantly promotes these intramolecular migration processes. nih.gov
Isomerization and Rearrangement Processes
This compound and related cyclic allenes can undergo various isomerization and rearrangement reactions, driven by factors such as ring strain and the potential to form more stable isomers.
Allene-Alkyne Interconversions
The isomerization of alkynes to allenes and vice versa is a well-known process in organic chemistry. researchgate.netkulturkaufhaus.de This interconversion, often referred to as a prototropic rearrangement, can be catalyzed by bases or occur under thermal conditions. kulturkaufhaus.de For this compound, isomerization to a more stable internal alkyne is a potential reaction pathway. These isomerizations typically proceed through a series of equilibria involving resonance-stabilized carbanionic intermediates in the presence of a base. researchgate.net
Thermal isomerization of alkynes can also lead to allenes, sometimes involving a cyclopropene (B1174273) intermediate rather than a direct 1,3-hydrogen shift. kulturkaufhaus.de The specific conditions and the substitution pattern of the starting material determine the selectivity and yield of the allene product. kulturkaufhaus.de
Transannular Cyclizations
The medium to large ring size of this compound allows for transannular reactions, where a bond is formed across the ring. These cyclizations are often initiated by the protonation or activation of one of the double bonds in the allene system. The resulting carbocation can then be attacked by the other double bond in a transannular fashion.
For instance, the acid-catalyzed rearrangement of certain cyclic allenes can lead to the formation of 1,3-dienes, a process driven by the release of ring strain and the formation of a stabilized carbocation intermediate. mdpi.com While specific examples for this compound are less commonly reported, the principles of transannular cyclizations in medium-ring systems suggest that such pathways are plausible under appropriate acidic or catalytic conditions. Gold-catalyzed cycloisomerization of 1,5-allenynes, which involves the interaction of the allene and alkyne moieties, showcases a related type of intramolecular cyclization. nih.gov
Catalysis in Cyclododeca 1,2 Diene Chemistry
Transition Metal Catalysis in Synthesis
Transition metal catalysts are indispensable tools in modern organic synthesis, and their application to cyclododecadiene systems is no exception. These catalysts offer efficient and selective pathways for the formation and transformation of the cyclododecane (B45066) framework.
Palladium-Catalyzed Transformations
Palladium-based catalysts are renowned for their versatility in forming carbon-carbon bonds. libretexts.orgrsc.org While specific palladium-catalyzed transformations of cyclododeca-1,2-diene are not extensively documented, the principles of palladium catalysis can be applied to its derivatives. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful methods for the functionalization of unsaturated systems. libretexts.orgyoutube.comyoutube.com
The general mechanism for these cross-coupling reactions involves a catalytic cycle that typically includes oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgyoutube.com For instance, a functionalized cyclododecadiene, such as a bromo-substituted derivative, could undergo a Suzuki coupling with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.org
Palladium catalysis is also instrumental in carbocyclization reactions. nih.govnih.gov In the context of dienes, palladium catalysts can facilitate intramolecular cyclizations, leading to the formation of new ring systems. nih.govnih.gov For a substrate like a functionalized cyclododecadienallene, a palladium catalyst, in the presence of specific additives like phosphoric acid or triethylamine, can direct the carbocyclization to yield either substituted cyclohexene (B86901) or cyclobutene (B1205218) rings with high selectivity. nih.gov
Table 1: Examples of Palladium-Catalyzed Carbocyclization of Dienallenes nih.gov
| Substrate (Electron Donating/Withdrawing Group) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Methyl (Me) substituted | Cyclohexene derivative | 97 | 16:1 |
| Methoxy (MeO) substituted | Cyclohexene derivative | 97 | 16:1 |
| Trifluoromethyl (CF₃) substituted | Cyclohexene derivative | 84 | 14:1 |
| Fluoro (F) substituted | Cyclohexene derivative | 87 | 14:1 |
| Bromo (Br) substituted | Cyclohexene derivative | 93 | 14:1 |
| Naphthyl substituted | Cyclohexene derivative | 95 | 15:1 |
The choice of ligands is crucial in palladium catalysis as they modulate the catalyst's activity and selectivity. youtube.comrsc.org The development of specialized ligands has enabled reactions to proceed under milder conditions and with lower catalyst loadings. youtube.com
Ziegler-Natta Catalysis in Cyclodecadiene Systems
Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst, are fundamental in olefin polymerization. manchester.ac.uk Their primary relevance to cyclododecadiene chemistry lies in the synthesis of its precursor, 1,5,9-cyclododecatriene (B1592173), through the cyclotrimerization of butadiene. This industrial process provides the C12 backbone necessary for the subsequent synthesis of various cyclododecane derivatives, including this compound.
The catalytic system, often involving titanium tetrachloride (TiCl₄) and an ethylaluminum sesquichloride (Al₂(C₂H₅)₃Cl₃), facilitates the controlled oligomerization of butadiene to form the desired twelve-membered ring. The subsequent hydrogenation of 1,5,9-cyclododecatriene yields cyclododecane, which can then be converted to this compound through a series of chemical transformations.
Ruthenium-Based Catalysts for Ring-Closing Metathesis (RCM)
Ruthenium-based catalysts, such as the Grubbs catalysts, are powerful tools for ring-closing metathesis (RCM), a reaction that forms cyclic olefins from acyclic dienes. While specific applications of RCM to directly synthesize this compound are uncommon due to the allene (B1206475) functionality, RCM is highly relevant for constructing the twelve-membered ring of other cyclododecadiene isomers.
The general principle of RCM involves the intramolecular reaction of a diene in the presence of a ruthenium carbene complex. This process is particularly useful for the synthesis of large rings, which can be challenging to form via other methods. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, with the release of a small volatile olefin, such as ethylene, driving the reaction to completion.
Phase Transfer Catalysis in Cyclodecadiene Derivatization
Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). youtube.comnih.govyoutube.com A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the reaction by transporting one of the reactants across the phase boundary. youtube.comnih.gov
Table 2: Common Types of Phase Transfer Catalysts youtube.com
| Catalyst Type | Example |
| Quaternary Ammonium Salts | Tetra-n-butylammonium chloride (TBAC) |
| Triethylbenzylammonium chloride (TEBA) | |
| Aliquat 336 | |
| Crown Ethers | 18-Crown-6 |
| Cyclopeptoids | N-[2-(2-methoxyethoxy)ethyl] substituted cyclohexapeptoid |
Role of Cyclododecadienes as Ligands in Organometallic Catalysis
In addition to being substrates in catalytic reactions, dienes, including cyclododecadienes, can function as ligands in organometallic complexes. researchgate.netd-nb.inforesearchgate.net The coordination of a diene to a metal center can significantly influence the metal's electronic and steric properties, thereby affecting its catalytic activity. d-nb.infonih.govnsf.gov
Cyclooctadiene (COD) is a well-studied example of a cyclic diene ligand. researchgate.net Iridium complexes containing a cyclooctadiene ligand, for instance, have been shown to be active in the hydrosilylation of alkynes. researchgate.net The cyclooctadiene ligand can undergo various transformations, such as C-H activation and insertion reactions, which are integral to the catalytic cycle. researchgate.net
By analogy, cyclododecadienes can also serve as ligands, although their larger ring size and conformational flexibility might lead to different coordination modes and catalytic behaviors compared to cyclooctadiene. The synthesis of organometallic compounds often involves the reaction of a metal precursor with the desired ligand. youtube.comarchive.org A cyclododecadiene-metal complex could potentially be used as a catalyst in various transformations, with the diene ligand playing a role in stabilizing the metal center and influencing the outcome of the reaction. The design and synthesis of chiral cyclopentadienyl (B1206354) ligands, for example, have been crucial for advancements in asymmetric catalysis. dntb.gov.ua The principles of ligand design are central to tailoring the properties of organometallic catalysts for specific applications. d-nb.infonih.gov
Spectroscopic Characterization and Structural Elucidation Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of cyclododeca-1,2-diene, offering precise information about the proton and carbon environments within the molecule.
Carbon-13 NMR spectroscopy is instrumental in defining the carbon framework of this compound. libretexts.org The allene (B1206475) carbons are the most characteristic feature in the ¹³C NMR spectrum. The central sp-hybridized carbon (C2) of the allene group is expected to resonate at a very low field, typically around 200 ppm, which is a hallmark of allenes. The two sp²-hybridized carbons (C1 and C3) of the allene moiety would appear at intermediate chemical shifts, generally between 70 and 100 ppm. The remaining nine sp³-hybridized carbons of the cyclododecane (B45066) ring would produce signals in the aliphatic region of the spectrum, typically between 20 and 40 ppm. udel.edu Due to the potential for different conformations and the symmetry of the molecule, the exact number of distinct signals for the methylene (B1212753) carbons can vary. nih.govmasterorganicchemistry.com For instance, low-temperature ¹³C NMR studies of the similar 1,2-cycloundecadiene revealed the presence of multiple conformations. nih.gov
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom(s) | Hybridization | Predicted Chemical Shift (ppm) |
| C2 | sp | ~200 |
| C1, C3 | sp² | 70-100 |
| C4-C12 | sp³ | 20-40 |
This table is based on general principles of ¹³C NMR spectroscopy for allenes and cyclic hydrocarbons.
To unravel the complex proton and carbon NMR spectra of this compound, two-dimensional (2D) NMR techniques are invaluable. wikipedia.orglibretexts.org
COSY (Correlation Spectroscopy): A homonuclear COSY experiment would establish the connectivity between adjacent protons. mnstate.eduyoutube.com Cross-peaks in the COSY spectrum would reveal which methylene protons are coupled to each other and to the protons on the carbons adjacent to the allene group. This would help in tracing the carbon chain around the ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with their directly attached carbon signals. wikipedia.orghuji.ac.il This technique would definitively assign each proton signal to its corresponding carbon in the this compound structure. For example, it would link the olefinic proton signals to the sp² carbons of the allene and the aliphatic proton signals to their respective sp³ carbons. nih.gov
Mass Spectrometry Techniques (e.g., GC-MS) for Molecular Fragmentation
Gas Chromatography-Mass Spectrometry (GC-MS) provides information about the molecular weight and fragmentation pattern of this compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of C₁₂H₂₀ (164.3 g/mol ). 182.160.97 The fragmentation pattern would be complex due to the cyclic nature and the presence of the reactive allene group. Fragmentation would likely involve rearrangements and the loss of small hydrocarbon fragments. The interpretation of the fragmentation pattern can be challenging for dienes and polyenes due to the gas-phase ion chemistry of C=C double bonds. 182.160.97 Comparison with the mass spectra of related compounds, such as cyclododecanone, can aid in identifying characteristic fragmentation pathways. chemicalbook.comuva.nl
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key tool for identifying the characteristic functional groups in this compound. libretexts.orgpressbooks.pub The most diagnostic absorption would be the characteristic stretching vibration of the allene group (C=C=C), which typically appears as a sharp band in the region of 1950-1970 cm⁻¹. This absorption is a definitive indicator of the presence of the cumulative double bond system. Additionally, the spectrum would show C-H stretching vibrations for the sp²-hybridized carbons of the allene group just above 3000 cm⁻¹ and for the sp³-hybridized carbons of the saturated ring just below 3000 cm⁻¹. C-H bending vibrations and C-C stretching vibrations would also be present in the fingerprint region of the spectrum. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| C=C=C | Asymmetric Stretch | 1950-1970 |
| =C-H | Stretch | >3000 |
| -C-H (alkane) | Stretch | <3000 |
This table is based on established IR correlation charts.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. libretexts.org Dienes with conjugated double bonds typically exhibit strong UV absorption. nih.gov However, the allene in this compound has cumulated, not conjugated, double bonds. The electronic transitions in allenes are typically π → π* transitions. chemrxiv.org Simple, non-conjugated dienes absorb at shorter wavelengths, often outside the range of standard UV-Vis spectrophotometers. libretexts.org Therefore, this compound is expected to show weak absorption in the far UV region, likely below 220 nm. The presence of any impurities or conformational effects that might lead to some degree of orbital overlap could potentially cause a shift to longer wavelengths.
X-ray Crystallography for Solid-State Structural Determination
A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Consequently, there is no publicly available crystallographic data, such as a Crystallographic Information File (CIF), for this compound.
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. Had such data been available for this compound, it would have offered definitive insights into its molecular structure in the solid state. This would include precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the strain and conformation of the 12-membered ring and the geometry of the allene functional group.
Typically, a crystallographic study would provide a data table summarizing key parameters obtained from the structure refinement. An illustrative example of what such a table might contain is provided below.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
| Chemical Formula | C₁₂H₂₀ |
| Formula Weight | 164.29 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1005.6 |
| Z (molecules per unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.082 |
| R-factor (%) | 4.5 |
Note: The values in this table are hypothetical and for illustrative purposes only, as no experimental data for this compound has been found.
Surface-Enhanced Raman Spectroscopy (SERS) for Surface Interactions
An extensive review of the scientific literature revealed no specific research articles or datasets pertaining to the Surface-Enhanced Raman Spectroscopy (SERS) of this compound. SERS is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed onto nanostructured metal surfaces, typically silver or gold.
The absence of SERS studies on this compound means there is no available data on its interaction with plasmonically active surfaces. Such a study would provide valuable information on the orientation of the molecule on the metal surface and how the electronic structure of the allene and the hydrocarbon ring is perturbed upon adsorption. This is achieved by analyzing the enhancement of Raman signals and any shifts in the vibrational frequencies.
If SERS data were available, a table summarizing the key Raman and SERS bands, their assignments, and enhancement factors would be presented. A hypothetical example is shown below to illustrate the type of data that would be expected from such an analysis.
Interactive Data Table: Hypothetical SERS Data for this compound on a Silver Nanoparticle Surface
| Raman Shift (cm⁻¹) (Bulk) | SERS Shift (cm⁻¹) | Vibrational Assignment | Enhancement Factor |
| 2920 | 2915 | C-H stretch (aliphatic) | 10³ |
| 1955 | 1965 | C=C=C asymmetric stretch (allene) | 10⁵ |
| 1445 | 1440 | CH₂ scissoring | 10⁴ |
| 1050 | 1060 | C-C stretch | 10⁴ |
| 850 | 870 | Ring deformation | 10³ |
Note: This table is a hypothetical representation. The Raman shifts, assignments, and enhancement factors are not based on experimental data for this compound as none could be located in the searched literature.
Theoretical Chemistry and Computational Analysis of Cyclododeca 1,2 Diene Systems
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic properties of cyclododeca-1,2-diene. The electronic structure of cyclic allenes is heavily influenced by ring size and the resulting geometric constraints. illinois.edu In smaller, more strained cyclic allenes, significant bending and torsional strain can weaken the π-bonds and alter their degeneracy. illinois.edu For larger rings like this compound, the strain is reduced, and the electronic structure more closely resembles that of acyclic allenes, though transannular interactions still play a role. nih.gov
Computational studies, including semi-empirical SCF MO methods like MNDO, AM1, and PM3, have been used to investigate the electronic configurations of related, larger cyclic allenes. rsc.org For instance, in cyclododeca-1,2,4,5,7,8,10,11-octaene, these calculations helped determine that the most stable configuration possesses D4 symmetry, arising from the combination of four allenic units with the same chirality. rsc.org While not directly this compound, these studies on similar systems provide a framework for understanding how multiple allenic groups interact electronically within a large ring structure.
The electronic structure of strained cyclic allenes, particularly their highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO), is of great interest. nih.gov The HOMO is typically localized to the conjugated π-system, while the LUMO structure can vary significantly, influencing the molecule's reactivity. nih.gov
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a powerful and widely used computational method for optimizing the geometry of molecules like this compound. nih.gov DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles by finding the minimum energy structure on the potential energy surface. researchgate.net These calculations are crucial for understanding the three-dimensional shape of the molecule and the strain inherent in the medium-sized ring.
For medium-sized rings, DFT calculations have been shown to be effective in elucidating the preferred conformations. nih.gov For example, in the related macrocycle cyclododecanone, DFT calculations, in conjunction with experimental data, identified seven different conformations, with a square-like configuration being the most abundant. nih.gov The accuracy of DFT is often enhanced by using appropriate functionals and basis sets, such as the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr non-local correlation functional. scispace.com
The process of geometry optimization involves varying the positions of the atoms to find a stable arrangement. researchgate.net For complex molecules, this can reveal multiple stable conformers and the energy differences between them. These computational approaches are invaluable for systems where experimental structure determination is difficult. researchgate.net
Ab Initio Molecular Orbital Calculations for Conformational Analysis
Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, provide a rigorous method for analyzing the conformational landscape of this compound. reed.eduunram.ac.id These calculations can determine the relative energies of different conformers and the energy barriers for their interconversion.
Studies on related medium-sized rings, such as (Z,Z)-cyclodeca-1,6-diene, have utilized ab initio and DFT methods to investigate their conformational properties. researchgate.net These studies have revealed multiple ground and transition state structures that were not predicted by simpler semi-empirical methods. researchgate.net For cyclododecanone, ab initio calculations were essential in identifying and characterizing its seven observed conformations. nih.gov
The conformational flexibility of medium-sized rings is a key determinant of their reactivity. princeton.edu Ab initio calculations help to map out the potential energy surface, identifying the most stable conformations and the pathways for moving between them. This information is critical for understanding how the molecule will behave in chemical reactions.
Investigation of Reaction Pathways and Transition States through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify the transition states that connect reactants to products, providing a detailed picture of the reaction pathway. researchgate.net
For example, in the Diels-Alder reaction, a common reaction for dienes, computational studies can elucidate the structure of the transition state and explain the observed stereoselectivity. wikipedia.orglibretexts.org DFT calculations are often employed to model these reactions, as they can accurately predict the activation energies and reaction energies. nih.govacs.org
The study of strained cyclic allenes has revealed novel reaction pathways, such as group migrations, that can be rationalized through computational modeling. acs.orgnih.gov These calculations can show how the strain in the ring drives the reactivity and can predict which of several possible pathways is energetically more favorable. nih.gov For instance, in the thermal reactions of some strained allenes, a 1,5-hydrogen atom migration can lead to isomerization to a more stable benzenoid structure. nih.gov Computational models can help to understand the unimolecular nature of such rearrangements. acs.org
Table 1: Calculated Activation and Reaction Energies for Silyl (B83357) Migration in Strained Allenes (Note: Data is for illustrative purposes based on related systems and not specific to this compound)
| Reactant Allene (B1206475) | Activation Energy (kcal/mol) | Energy of Reaction (kcal/mol) |
|---|---|---|
| Allene A | 20.5 | -35.0 |
| Allene B | 18.2 | -40.1 |
| Allene C | 22.1 | -32.5 |
| Allene D | 19.8 | -38.7 |
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic data of molecules like this compound. Methods such as DFT can be used to calculate various spectroscopic parameters, including NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). scispace.comschrodinger.com
The prediction of ¹³C and ¹H NMR spectra is particularly valuable for structure elucidation. researchgate.netchemicalbook.com By calculating the magnetic shielding of each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. researchgate.net Comparing this predicted spectrum with the experimental one can help to confirm the structure of a compound or to distinguish between different possible isomers or conformers. researchgate.netlibretexts.org
For example, in the structural determination of complex natural products, DFT calculations of ¹³C NMR chemical shifts have become a standard tool for verifying or revising proposed structures. researchgate.net Similarly, computational methods can predict vibrational spectra, which can be compared with experimental IR and Raman data to identify characteristic vibrational modes of the molecule. schrodinger.com
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Cyclic Ketone (Note: Data is for illustrative purposes based on related systems and not specific to this compound)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C1 (C=O) | 215.3 | 214.8 |
| C2 | 42.1 | 41.9 |
| C3 | 25.8 | 25.5 |
| C4 | 28.4 | 28.1 |
| C5 | 27.9 | 27.6 |
| C6 | 28.4 | 28.1 |
| C7 | 25.8 | 25.5 |
| C8 | 42.1 | 41.9 |
Strain Theory and Ring Conformation Analysis in Medium-Sized Allene Rings
The chemistry of medium-sized rings (8-11 members) is dominated by strain, which arises from several sources: angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric interactions across the ring). acs.orgnih.gov In cyclic allenes, the linear geometry of the allene unit introduces additional strain, particularly in smaller rings. illinois.edu
Computational methods are essential for quantifying the strain energy of these rings and for analyzing their complex conformational behavior. researchgate.net For cyclododecane (B45066), a 12-membered ring, strain is considerably reduced compared to medium-sized rings, and it preferentially adopts a square-like conformation to minimize non-bonded interactions. nih.gov The introduction of the rigid allene unit in this compound will influence this conformational preference.
Strain-release can be a powerful driving force for reactions of cyclic allenes. researchgate.netchemrxiv.org Computational studies can quantify this strain and predict how it will influence reactivity. For instance, the strain energy of a cyclic allene can be estimated by comparing its heat of formation with that of a strain-free acyclic analogue. This information is crucial for designing reactions that harness the inherent reactivity of these strained molecules.
Conformational analysis of medium-sized rings often reveals a complex potential energy surface with multiple minima and low-energy transition states. princeton.eduiupac.org This means that the molecule may exist as a mixture of several rapidly interconverting conformers. Computational analysis is indispensable for mapping this landscape and understanding its implications for the molecule's properties and reactivity. princeton.eduyoutube.com
Applications of Cyclododeca 1,2 Diene and Its Derivatives in Advanced Chemical Synthesis
Building Blocks for Complex Organic Molecules
The reactivity of the allene (B1206475) functionality in cyclododeca-1,2-diene makes it a valuable precursor for the synthesis of intricate organic structures, including polycyclic and functionalized cyclic compounds.
The strain within the this compound ring system can be harnessed to drive reactions that form multiple rings in a single step, leading to the efficient synthesis of complex polycyclic frameworks. Intramolecular cycloaddition reactions, where the diene and dienophile are part of the same molecule, are a powerful tool for this purpose. wikipedia.org While specific examples involving this compound are not extensively documented in readily available literature, the principles of intramolecular Diels-Alder reactions can be applied. wikipedia.orgoxfordsciencetrove.com In such a reaction, a tether connecting the allene to a diene or dienophile would allow for a [4+2] cycloaddition, resulting in a fused or bridged polycyclic system. wikipedia.org The geometry and length of the tether play a crucial role in determining the stereochemical outcome of the reaction. wikipedia.org
Tandem reactions, where multiple bond-forming events occur sequentially in a one-pot process, represent another strategy for constructing polycyclic systems from this compound derivatives. For instance, a gold-catalyzed tandem Diels-Alder/Diels-Alder reaction of an enynal and a 1,3-diene has been reported to form a highly-strained benzotricyclo[3.2.1.0(2,7)]octane skeleton. nih.gov Although this example does not directly involve this compound, it demonstrates the potential of using tandem pericyclic reactions to build complex polycyclic structures from precursors containing diene and alkyne functionalities. nih.gov
The allene moiety of this compound is susceptible to a variety of addition reactions, allowing for the introduction of diverse functional groups. While specific functionalization reactions of this compound are not widely reported, the general reactivity of allenes suggests that it can undergo reactions such as hydrohalogenation, hydration, and oxidation to introduce halides, hydroxyl groups, and carbonyl functionalities, respectively.
Furthermore, pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state, offer a pathway to functionalized cyclic compounds. oxfordsciencetrove.commsu.edulibretexts.org For example, a [2+2] cycloaddition of this compound with a suitable ketene (B1206846) could yield a cyclobutanone (B123998) derivative fused to the cyclododecane (B45066) ring.
Polymer Chemistry Applications
This compound and its derivatives are valuable monomers in polymer chemistry, particularly in the areas of Ring-Opening Metathesis Polymerization (ROMP) and potentially in Acyclic Diene Metathesis (ADMET), leading to the development of specialty polymers with unique properties.
Ring-Opening Metathesis Polymerization (ROMP) of cyclic allenes, including this compound, has been demonstrated as a viable method for synthesizing polymers with allene units integrated into the polymer backbone. unist.ac.kr This process is typically initiated by Grubbs-type catalysts and results in polymers with unique unsaturated structures. unist.ac.kr
The molecular weight of the resulting polymers can be controlled by the inclusion of acyclic, 1,3-disubstituted allenes which act as chain transfer agents. unist.ac.kr This approach not only allows for the synthesis of polymers with predictable molecular weights but also enables the formation of end-functionalized polymers. unist.ac.kr Following polymerization, the allene units within the polymer backbone can be further modified through post-polymerization modifications, such as hydrosilylation, to introduce additional functionality. unist.ac.kr
| Monomer | Catalyst | Polymer Structure | Post-Polymerization Modification | Reference |
| Cyclic Allenes (e.g., this compound) | Grubbs-type catalysts | Allene units in backbone | Hydrosilylation | unist.ac.kr |
This table summarizes the general findings for the ROMP of cyclic allenes, which is applicable to this compound.
Acyclic Diene Metathesis (ADMET) is a step-growth polymerization method used to synthesize polyenes from terminal dienes. wikipedia.org This technique is driven by the removal of a small volatile molecule, typically ethylene. wikipedia.org While ADMET has been extensively used for the polymerization of various dienes to create materials like linear polyethylene (B3416737) and copolymers, its application to cyclic allenes like this compound is not well-documented in the available literature. wikipedia.orgnih.gov
The principles of ADMET suggest that if this compound were to undergo a ring-opening event to form a linear α,ω-diene, it could then potentially be polymerized via ADMET. However, the primary polymerization pathway for cyclic allenes reported is ROMP. unist.ac.kr
| Polymerization Method | Monomer Type | Driving Force | Resulting Polymer | Reference |
| ADMET | Terminal Dienes | Release of volatile ethylene | Polyenes | wikipedia.org |
This table provides a general overview of the ADMET process.
The polymers derived from the ROMP of this compound and its derivatives represent a class of specialty polymers with potential applications in materials science. The presence of the allene functionality in the polymer backbone allows for a variety of post-polymerization modifications, leading to materials with tailored properties. unist.ac.kr For example, the introduction of silyl (B83357) groups via hydrosilylation can alter the surface properties and solubility of the polymer. unist.ac.kr
Furthermore, the unique structure of polymers derived from tricyclic dienes, which share some structural similarities with the potential products of this compound reactions, has been shown to influence the thermal properties of the resulting materials. rsc.org For instance, copolymers containing these bulky, cyclic units often exhibit higher glass transition temperatures compared to their linear counterparts. rsc.org This suggests that polymers derived from this compound could also possess interesting thermal and mechanical properties, making them candidates for advanced materials applications.
Intermediates in Industrial Chemical Production
There is no substantive evidence in the available literature to indicate that this compound or its derivatives are utilized as intermediates in large-scale industrial chemical production. Industrial processes for C12 compounds predominantly start with 1,5,9-cyclododecatriene (B1592173), which is converted to other key intermediates.
Future Research Directions and Emerging Trends
Development of Novel Enantioselective Synthetic Strategies
The axial chirality of allenes is a key feature that makes them attractive targets in asymmetric synthesis. rsc.orgnumberanalytics.com For cyclododeca-1,2-diene, controlling this chirality is crucial for its application in the synthesis of complex, stereodefined molecules. Future research is focused on moving beyond classical resolution methods to catalytic asymmetric strategies that can generate enantioenriched cyclic allenes from racemic or achiral precursors.
A significant emerging trend is the use of chiral catalysts to orchestrate dynamic kinetic resolution (DKR) of transient cyclic allene (B1206475) intermediates. nih.gov In this approach, a racemic allene precursor is converted to a rapidly interconverting mixture of allene enantiomers. A chiral catalyst then selectively intercepts one enantiomer in a subsequent transformation, funneling the entire racemic starting material into a single, enantioenriched product. nih.gov This strategy has been demonstrated for other cyclic allenes and represents a major avenue for future exploration with this compound. nih.gov
Another promising direction is the catalytic asymmetric synthesis of enantioenriched allene precursors. caltech.edu Research has shown the viability of palladium-catalyzed allylic alkylation on α-silyl-substituted substrates to create enantioenriched silyl (B83357) triflates. caltech.edu These precursors can then generate the enantioenriched cyclic allene, which subsequently undergoes reactions with complete transfer of its stereochemical information. caltech.edu The development of new chiral ligands and catalytic systems to improve the efficiency and substrate scope of these precursor-forming reactions is a key objective.
Table 1: Emerging Strategies for Enantioselective Synthesis of Cyclic Allenes
| Strategy | Description | Key Research Finding |
| Dynamic Kinetic Resolution (DKR) | A racemic mixture of rapidly interconverting allene enantiomers is intercepted by a chiral catalyst, leading to a single enantioenriched product. nih.gov | Nickel catalysis has been shown to achieve DKR of strained cyclic allenes through stereoselective olefin insertion and desymmetrization of a π-allylnickel complex. nih.gov |
| Catalytic Asymmetric Precursor Synthesis | An achiral substrate is converted into an enantioenriched allene precursor using a catalytic asymmetric reaction. caltech.edu | A palladium-catalyzed decarboxylative asymmetric allylic alkylation has been used to access enantioenriched silyl triflate precursors for cyclic allenes. caltech.edu |
| Chirality Transfer | The axial chirality of an enantioenriched allene is transferred to central chirality in the product of a subsequent reaction. numberanalytics.com | Enantioenriched oxacyclic allenes have been shown to undergo Diels-Alder reactions with complete transfer of stereochemistry through a point-chirality to axial-chirality to point-chirality process. caltech.edu |
Exploration of New Catalytic Systems for this compound Transformations
Transition metal catalysis is a cornerstone of modern allene chemistry, enabling a wide array of transformations that are otherwise difficult to achieve. rsc.orgmdpi.com For this compound, the development of new catalytic systems is critical for expanding its synthetic utility, particularly in the construction of complex, sp³-rich polycyclic scaffolds.
Future research will likely focus on expanding the types of organometallic intermediates that can react with cyclic allenes. While σ-bound metal species have been used, recent work has demonstrated the potential of π-allylpalladium complexes to engage in catalyst-controlled annulations with strained cyclic allenes. nih.gov By carefully selecting the supporting ligand, it is possible to control the reaction pathway and selectively form different polycyclic products. nih.gov Exploring a broader range of transition metals, such as rhodium, cobalt, and nickel, and developing bespoke ligands are key to discovering new reactivity patterns for this compound. nih.govrsc.orgmdpi.com
Catalytic cycloaddition reactions are particularly powerful for rapidly building molecular complexity. rsc.org Methodologies such as [4+2], [4+3], and [2+2+2] cycloadditions, which are well-established for other allenes, will undoubtedly be adapted and optimized for this compound. rsc.orgrsc.org The development of catalysts that can mediate these cycloadditions with high regio- and stereocontrol is a major goal. For instance, dinickel catalysts have been shown to promote reductive [4+1] cycloadditions of dienes with vinylidene equivalents, a strategy that could be adapted for transformations of the diene moiety within this compound. nih.gov
Advanced Computational Modeling for Predictive Reactivity and Mechanism Elucidation
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of reactive intermediates like allenes. rsc.org For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), will be instrumental in guiding future experimental work.
One key application is the elucidation of complex reaction mechanisms. rsc.org Computational studies can map out the energy landscapes of competing reaction pathways, identify rate-determining steps, and rationalize observed regio- and stereoselectivities. rsc.orgnih.gov For example, in nickel-catalyzed reactions of cyclic allenes, computational models have helped to distinguish between potential mechanisms, such as kinetic differentiation of allene enantiomers versus desymmetrization of a symmetric intermediate. nih.gov Such insights are crucial for optimizing reaction conditions and designing more effective catalysts.
Furthermore, computational methods can be used in a predictive capacity. By modeling the interaction of this compound with new, untested catalytic systems, researchers can screen for promising candidates before committing to extensive experimental work. rsc.orgnih.gov This includes predicting the effect of different ligands or substituents on reaction barriers and outcomes. rsc.org As computational power and theoretical methods continue to improve, their role in accelerating the discovery of new reactions and catalysts for this compound will only grow.
Integration with Green Chemistry Principles and Sustainable Synthesis
The chemical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. youtube.comsciencepublishinggroup.com Future research on the synthesis and application of this compound will be heavily influenced by these principles.
A primary focus is on atom economy , which seeks to maximize the incorporation of reactant atoms into the final product. acs.org Catalytic cycloaddition reactions are inherently atom-economical, as they involve the simple addition of two or more molecules. rsc.org The development of new catalytic systems (Principle 9: Catalysis) that enable these transformations efficiently is a core green chemistry objective. youtube.com
Other key principles include designing for energy efficiency (Principle 6) by developing catalysts that operate under milder conditions (e.g., lower temperatures and pressures), and the use of safer solvents and auxiliaries (Principle 5). youtube.comacs.org Research into solvent-free reaction conditions or the use of environmentally benign solvents will be a priority. Furthermore, efforts will be directed towards using renewable feedstocks (Principle 7) for the synthesis of this compound precursors, reducing reliance on petrochemical sources. youtube.comresearchgate.net Finally, the principle of designing for degradation (Principle 10) will encourage the development of products derived from this compound that break down into harmless substances after their intended use, minimizing their environmental persistence. youtube.com
Table 2: Application of Green Chemistry Principles to this compound Research
| Green Chemistry Principle | Application in this compound Research |
| 2. Atom Economy | Prioritizing catalytic cycloaddition and annulation reactions that incorporate all or most of the atoms from the starting materials into the product. acs.org |
| 9. Catalysis | Developing highly efficient and selective transition metal catalysts to enable transformations with low waste and high turnover numbers. acs.org |
| 6. Design for Energy Efficiency | Creating catalytic systems that function at ambient temperature and pressure, reducing the overall energy consumption of synthetic processes. youtube.com |
| 5. Safer Solvents & Auxiliaries | Exploring reactions in non-toxic, renewable solvents or under solvent-free conditions to minimize environmental harm and simplify purification. youtube.com |
| 7. Use of Renewable Feedstocks | Investigating synthetic routes to this compound or its precursors that originate from biomass or other renewable sources. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
